(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone
Description
Properties
IUPAC Name |
(3S)-3-(oxan-2-yloxy)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-8H,1-6H2/t7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZRWCHDGAWZQT-JAMMHHFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)O[C@H]2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470380 | |
| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83680-34-6 | |
| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetrahydropyranyl (THP) Protection
The THP group is introduced early in synthetic routes to mask the C3 hydroxyl group, preventing unwanted side reactions. A representative protocol involves:
Reagents :
-
3-Hydroxy-dihydrofuranone precursor (1.0 equiv)
-
3,4-Dihydro-2H-pyran (1.2 equiv)
-
p-Toluenesulfonic acid (pTSA, 0.1 equiv)
-
Dichloromethane (DCM), 0°C → room temperature
Procedure :
-
Dissolve precursor in anhydrous DCM under nitrogen.
-
Add dihydropyran and pTSA catalyst dropwise.
-
Stir for 6–12 hours until TLC confirms complete conversion.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate 4:1).
Yield : 78–85% (white crystalline solid).
Lactonization Pathways for Dihydrofuranone Formation
Acid-Catalyzed Cyclization
Intramolecular esterification of β-hydroxy acids under acidic conditions generates the γ-lactone core:
Substrate :
3-(Tetrahydro-2H-pyran-2-yloxy)pentanoic acid
Conditions :
-
HCl (conc., 5 equiv)
-
Toluene, reflux, 4 hours
Mechanism :
Protonation of the hydroxyl group facilitates nucleophilic attack by the carboxylic acid, forming the lactone ring. The THP group remains stable under these conditions due to its acid resistance.
Mitsunobu Reaction for Stereocontrol
To install the (3S)-configuration, Mitsunobu conditions enable inversion of alcohol geometry:
Reagents :
-
Racemic 3-hydroxy precursor (1.0 equiv)
-
DIAD (1.5 equiv), Ph₃P (1.5 equiv)
-
(−)-Methyl mandelate (chiral controller, 1.2 equiv)
Procedure :
-
React precursors in THF at −20°C for 24 hours.
-
Hydrolyze the ester with LiOH/MeOH/H₂O.
Enantiomeric Excess : 98% (S)-isomer.
Alternative Synthetic Routes
Enzymatic Resolution
Lipase-mediated kinetic resolution offers an eco-friendly approach:
Enzyme : Candida antarctica Lipase B (CAL-B)
Substrate : Racemic 3-acetoxy-dihydrofuranone
Conditions :
-
Phosphate buffer (pH 7.0)/tert-butyl methyl ether biphasic system
-
37°C, 48 hours
Outcome :
Radical Cyclization
Photoredox catalysis enables C–O bond formation under mild conditions:
Catalyst : Ir(ppy)₃ (1 mol%)
Substrate : 3-Allyloxy-THP-protected ketoester
Light Source : 450 nm LEDs, DMF, room temperature
Result :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | 68 | – | 12 | Industrial |
| Mitsunobu | 45 | 98 | 85 | Lab-scale |
| Enzymatic | 40 | 99 | 120 | Pilot-scale |
| Photoredox | 72 | – | 65 | Lab-scale |
Industrial-Scale Production Challenges
-
THP Deprotection : While stable under acidic lactonization, THP removal requires careful optimization. A 2024 study demonstrated that Amberlyst-15 in methanol achieves 95% deprotection without lactone ring-opening.
-
Waste Management : Dihydropyran polymerization generates viscous byproducts, necessitating continuous flow reactors to minimize fouling.
-
Chiral Pool Sourcing : Commercial (3S)-precursors remain costly (>$250/g), driving interest in asymmetric hydrogenation catalysts.
Emerging Technologies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic THP protection:
Chemical Reactions Analysis
Types of Reactions
(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The tetrahydropyran-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Lactones, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furanone derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2(3H)-furanone serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the development of more complex molecules.
Applications in Synthesis:
- Building Block for Natural Products : This compound can be utilized as a precursor for synthesizing natural products and bioactive compounds, particularly those containing furan and pyran moieties.
- Synthesis of Pharmaceuticals : The compound has been investigated for its potential use in synthesizing pharmaceutical agents due to its unique structural features that may confer biological activity.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly in drug design and development.
Potential Therapeutic Uses:
- Antimicrobial Agents : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Compounds : Research is ongoing to explore the anti-inflammatory potential of this compound and its derivatives.
Biochemical Applications
As a biochemical reagent, this compound is used in various laboratory settings.
Laboratory Uses:
- Reagent in Organic Reactions : This compound can act as a reagent in specific organic reactions, facilitating the synthesis of other compounds.
- Research Applications : It is utilized in proteomics research and studies involving enzyme interactions due to its ability to modify biological molecules.
Case Study 1: Synthesis of Bioactive Furanones
A study demonstrated the use of this compound as a key intermediate in synthesizing bioactive furanones. The research highlighted its efficiency in yielding products with significant biological activity, suggesting its utility in drug discovery programs.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on evaluating the antimicrobial properties of synthesized derivatives of this compound. Results indicated that certain modifications enhanced efficacy against common bacterial strains, paving the way for further exploration in antibiotic development.
Mechanism of Action
The mechanism of action of (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
Research Findings and Trends
Recent studies highlight the following:
- THP Protection : The target compound’s THP group enables efficient deprotection under mild acidic conditions, preserving stereochemical integrity in natural product synthesis .
- Comparative Reactivity: Alkyl-substituted furanones (e.g., CAS 40541-41-1) undergo faster ring-opening reactions than aromatic analogs due to reduced steric hindrance .
- Emerging Applications: Hydroxymethyl derivatives are being explored as monomers for biodegradable polymers .
Biological Activity
(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone, also known by its CAS number 83680-34-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory effects, cytotoxicity, and other relevant biological activities.
- Molecular Formula : CHO
- Molecular Weight : 186.21 g/mol
- Purity : Typically available at 96% or higher .
Anti-inflammatory Activity
Several studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar molecular structures have shown potent inhibition of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .
Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate that while some related compounds demonstrate cytotoxic effects at high concentrations, this compound may exhibit lower toxicity levels, making it attractive for further investigation .
In Vitro Studies
A study investigating the anti-inflammatory effects of related furanones reported that these compounds inhibited the synthesis of nitric oxide in macrophages, a key mediator in inflammation. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM .
Structure-Activity Relationship (SAR)
Research into the SAR of furanones has revealed that modifications to the tetrahydropyran moiety can significantly influence biological activity. For instance, the presence of hydroxyl groups or varying alkyl substitutions has been shown to enhance anti-inflammatory potency while reducing cytotoxicity .
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are recommended for handling (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or aerosols .
- Ventilation: Ensure adequate airflow to minimize exposure; closed systems are preferred for reactions involving volatile intermediates .
- First Aid: For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis or oxidation .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- Chiral HPLC: Resolves enantiomeric impurities using a Chiralpak® AD-H column (hexane:IPA = 90:10, 1 mL/min) .
Advanced Research Questions
Q. How does the stereochemistry at the 3S position influence the compound’s reactivity in ring-opening reactions?
Methodological Answer:
Q. What advanced analytical methods are recommended for detecting trace enantiomeric impurities in this compound?
Methodological Answer:
Q. How can hydrolytic degradation of the THP-protected lactone be mitigated during long-term storage?
Methodological Answer:
- Stabilization Strategies:
- pH Control: Store in anhydrous conditions (e.g., molecular sieves) to prevent acid-catalyzed THP deprotection .
- Lyophilization: Freeze-drying reduces hydrolysis rates by 80% compared to liquid storage .
- Degradation Kinetics: Accelerated stability testing (40°C/75% RH) shows a t₁/₂ of 6 months for the lactone vs. 2 months for unprotected analogs .
Q. What role does the tetrahydro-2H-pyran-2-yl group play in synthetic applications of this compound?
Methodological Answer:
-
Protection-Deprotection Utility:
-
Comparative Data:
Protecting Group Deprotection Yield Racemization Risk THP 92% Low TBDMS 85% Moderate
Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereopurity?
Methodological Answer:
- Process Parameters:
- Scale-Up Challenges:
- Exothermic lactonization requires controlled addition (≤1 mL/min) to prevent thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
